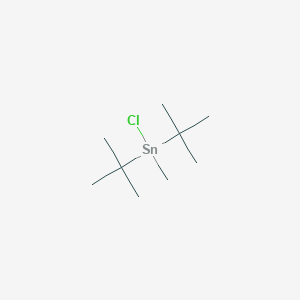![molecular formula C22H25NO6S B14335564 4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate CAS No. 110241-44-6](/img/structure/B14335564.png)
4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate typically involves several steps:
Formation of the Quinolinium Core: The quinolinium core can be synthesized through a series of reactions starting from aniline derivatives, followed by cyclization and methylation.
Introduction of the Dimethoxymethylphenyl Group: This step involves the reaction of the quinolinium intermediate with a dimethoxymethylphenyl derivative under specific conditions to form the desired product.
Formation of the Methyl Sulfate Salt: The final step involves the reaction of the intermediate with methyl sulfate to yield the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can be performed to modify the quinolinium core or the phenyl group, resulting in different reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate involves its interaction with specific molecular targets and pathways. The quinolinium core can interact with nucleic acids and proteins, potentially leading to the inhibition of key biological processes. The dimethoxymethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate can be compared with other similar compounds, such as:
Quinolinium Derivatives: Compounds with similar quinolinium cores but different substituents.
Phenyl Ethenyl Derivatives: Compounds with similar phenyl ethenyl groups but different core structures.
Methyl Sulfate Salts: Compounds with different cationic cores but the same methyl sulfate counterion.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
110241-44-6 |
|---|---|
Molekularformel |
C22H25NO6S |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
4-[2-[4-(dimethoxymethyl)phenyl]ethenyl]-1-methylquinolin-1-ium;methyl sulfate |
InChI |
InChI=1S/C21H22NO2.CH4O4S/c1-22-15-14-17(19-6-4-5-7-20(19)22)11-8-16-9-12-18(13-10-16)21(23-2)24-3;1-5-6(2,3)4/h4-15,21H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
HXZPDNFCAQOLIB-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)C(OC)OC.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



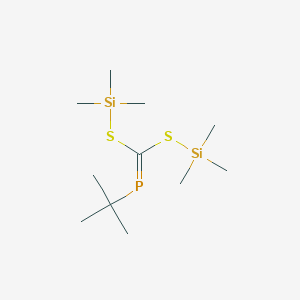
![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)
![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
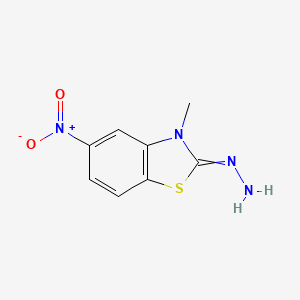
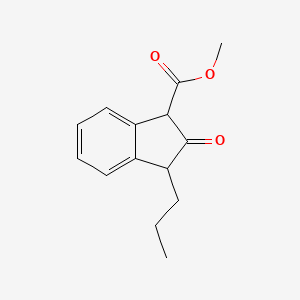
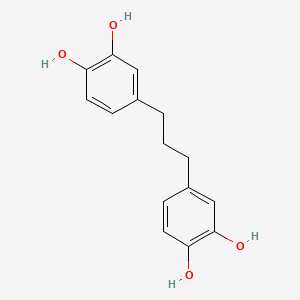
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
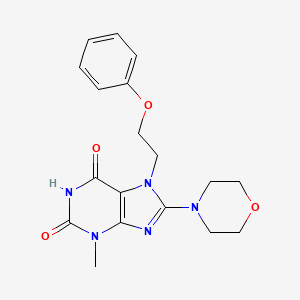
![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)
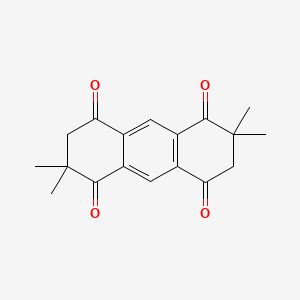
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)

